molecular formula C17H20ClNO3 B2438887 (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide CAS No. 1904584-64-0

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

Cat. No.: B2438887
CAS No.: 1904584-64-0
M. Wt: 321.8
InChI Key: FKUPNXDBIXVDIH-VMPITWQZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group and an octahydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate, which is then reacted with 2-chlorobenzaldehyde to form the corresponding chalcone. The final step involves the reaction of the chalcone with an amine under basic conditions to yield the desired acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide
  • (E)-3-(2-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide
  • (E)-3-(2-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-5,8,13,15-16H,6-7,9-11H2,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPNXDBIXVDIH-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C=CC3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1NC(=O)/C=C/C3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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